Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (commonly known as Crotonyl-CoA tetralithium) is a high-energy acyl thioester essential for in vitro enzymatic assays and epigenetic research. As the direct acyl donor for p300/CBP-mediated histone crotonylation and a critical intermediate in fatty acid beta-oxidation and lysine metabolism, this compound is a highly specialized biochemical reagent. Procuring the tetralithium salt form—rather than the free acid—provides critical advantages in aqueous solubility and hydrolytic stability, ensuring precise molar control necessary for reproducible high-throughput screening, structural biology, and cell-free transcription models [1].
Substituting Crotonyl-CoA tetralithium with shorter-chain analogs (like Acetyl-CoA) or saturated analogs (like Butyryl-CoA) fundamentally alters assay mechanics and target engagement. Acetyl-CoA cannot serve as a substrate for crotonyltransferases, and its use fails to capture the amplified transcriptional stimulation unique to crotonylation [1]. Similarly, Butyryl-CoA lacks the alpha-beta unsaturation required for recognition by enoyl-CoA reductases and crotonase enzymes, rendering it useless for screening anti-malarial targets like PfENR or engineering polyketide synthase pathways . Furthermore, attempting to use the free acid form of Crotonyl-CoA introduces severe lot-to-lot variability due to rapid spontaneous hydrolysis in neutral buffers, making the stable tetralithium salt the strict operational requirement for reliable kinetic profiling .
In cell-free transcription assays evaluating p300-mediated histone acylation, Crotonyl-CoA serves as a significantly more potent driver of gene expression than standard acetyl donors. When utilized as the acyl substrate, p300-catalyzed histone crotonylation stimulates transcription to a substantially greater degree than histone acetylation driven by Acetyl-CoA under identical in vitro conditions [1].
| Evidence Dimension | Transcriptional stimulation amplitude |
| Target Compound Data | High-potency transcriptional activation via crotonylation |
| Comparator Or Baseline | Acetyl-CoA (baseline acetylation) |
| Quantified Difference | Crotonylation yields a significantly higher degree of transcriptional activation than acetylation |
| Conditions | Cell-free transcription assay with p300 coactivator |
Researchers modeling inflammatory gene activation or epigenetic reprogramming must procure Crotonyl-CoA to achieve the high-potency transcriptional states that Acetyl-CoA fails to replicate.
Acyl-CoA thioesters are inherently susceptible to hydrolysis, but the salt form dictates shelf-life and working stability. The tetralithium salt of Crotonyl-CoA maintains ≥90% purity during extended storage and exhibits superior stability in standard physiological buffers compared to the highly unstable free acid form, which is prone to rapid degradation and baseline drift during prolonged enzymatic incubations .
| Evidence Dimension | Aqueous stability and handling consistency |
| Target Compound Data | Tetralithium salt maintains structural integrity and ≥90% purity |
| Comparator Or Baseline | Crotonyl-CoA free acid (rapid spontaneous hydrolysis) |
| Quantified Difference | Tetralithium salt prevents rapid degradation, ensuring consistent molarity |
| Conditions | Standard aqueous assay buffers (pH 7.0 - 8.0) |
Procurement teams must specify the tetralithium salt to prevent costly assay failures and ensure reproducible kinetic data in high-throughput screening environments.
The presence of the trans-2 double bond in Crotonyl-CoA is an absolute structural requirement for specific oxidoreductase enzymes. In enzymatic assays targeting Plasmodium falciparum enoyl-ACP reductase (PfENR) or crotonyl-CoA reductase/carboxylase (CCRC), Crotonyl-CoA acts as the obligate substrate for NADPH-mediated reduction, whereas saturated analogs like Butyryl-CoA show zero activity and fail to initiate the catalytic cycle .
| Evidence Dimension | Enzymatic reduction viability |
| Target Compound Data | Active substrate for PfENR and CCRC |
| Comparator Or Baseline | Butyryl-CoA (inactive / non-substrate) |
| Quantified Difference | Complete loss of catalytic turnover with the saturated comparator |
| Conditions | NADPH-mediated reduction assays for enoyl-CoA reductases |
For drug discovery targeting pathogen lipid metabolism or synthetic biology applications, substituting with saturated acyl-CoAs will result in complete assay failure.
Because Crotonyl-CoA tetralithium provides the stable, specific acyl donor required for p300/CBP crotonyltransferase activity, it is the premier choice for biochemical assays designed to identify novel epigenetic inhibitors or study the regulation of inflammatory gene expression in macrophage models [1].
The compound's specific trans-2 unsaturation makes it the required substrate for evaluating inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), a critical target in anti-infective drug discovery where saturated analogs cannot be utilized .
Crotonyl-CoA tetralithium is utilized as the foundational substrate for crotonyl-CoA reductase/carboxylase (CCRC)-catalyzed reactions, enabling the NADPH-mediated formation of unusual alkylmalonyl-CoA extender units necessary for engineered polyketide synthase (PKS) pathways .